molecular formula C7H13NO3 B13606991 5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one

5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one

Katalognummer: B13606991
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: NWAGFYVMKCQWRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with isopropyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of substituted oxazolidinone derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine: Similar in structure but contains a pyrazole ring instead of an oxazolidinone ring.

    1-{5-[(propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine: Contains an oxadiazole ring, offering different chemical properties.

Uniqueness

5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for research and industrial use.

Eigenschaften

Molekularformel

C7H13NO3

Molekulargewicht

159.18 g/mol

IUPAC-Name

5-(propan-2-yloxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c1-5(2)10-4-6-3-8-7(9)11-6/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI-Schlüssel

NWAGFYVMKCQWRT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OCC1CNC(=O)O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.